molecular formula C28H26O7 B1252009 Rhinacanthin Q

Rhinacanthin Q

Cat. No. B1252009
M. Wt: 474.5 g/mol
InChI Key: PLRHCWSHDGZDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhinacanthin Q is a natural product found in Rhinacanthus nasutus with data available.

Scientific Research Applications

1. Antitumor Activity

2. Anti-Inflammatory and Anti-Oxidative Effects

Rhinacanthin Q has been found to exhibit anti-inflammatory and antioxidative properties, especially in the context of diabetic complications. For instance, it ameliorates hyperglycemia, hyperlipidemia, and pancreatic destruction in diabetic rats, indicating its potential as a therapeutic agent for diabetes and related disorders (Adam et al., 2016).

3. Antimicrobial Effects

Rhinacanthin Q shows promising antimicrobial properties. Studies have highlighted its activity against various bacteria and viruses, suggesting its potential use as an antimicrobial agent. This is particularly significant given the increasing issue of antibiotic resistance and the need for novel antimicrobial compounds (Sendl et al., 1996).

4. Potential in Bone Disease Treatment

Research has also pointed towards the potential use of rhinacanthin Q in treating bone diseases. It inhibits osteoclast differentiation and bone resorption, suggesting a role in managing conditions like osteoporosis and other bone-related disorders (Tomomura et al., 2015).

5. Neuroprotective Effects

Rhinacanthin Q has been shown to have potential neuroprotective effects. For example, it has shown efficacy in treating Parkinson's disease in animal models, suggesting its use in managing neurodegenerative diseases (Saleem et al., 2021).

properties

Product Name

Rhinacanthin Q

Molecular Formula

C28H26O7

Molecular Weight

474.5 g/mol

IUPAC Name

[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-2,2-dimethylpropyl] 1,4-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C28H26O7/c1-28(2,14-21-23(29)17-10-6-7-11-18(17)24(30)25(21)31)15-35-27(32)20-13-22(33-3)16-9-5-8-12-19(16)26(20)34-4/h5-13,29H,14-15H2,1-4H3

InChI Key

PLRHCWSHDGZDQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C2=CC=CC=C2C(=O)C1=O)O)COC(=O)C3=C(C4=CC=CC=C4C(=C3)OC)OC

synonyms

hinacanthin Q
rhinacanthin-Q

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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